molecular formula C13H15N3O3S2 B2925945 Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946284-72-6

Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2925945
CAS No.: 946284-72-6
M. Wt: 325.4
InChI Key: XNVABYPQQGLXCU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate group at the 2-position of the thiazole ring and a thiophen-2-ylmethyl-substituted amide moiety at the 4-position. This structure combines heterocyclic motifs (thiazole and thiophene) with functional groups (carbamate and amide) that are pharmacologically significant.

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c1-2-19-13(18)16-12-15-9(8-21-12)6-11(17)14-7-10-4-3-5-20-10/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVABYPQQGLXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate, with the CAS number 946284-72-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₃S₂
Molecular Weight325.4 g/mol
CAS Number946284-72-6

The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Binding : Its structure suggests a capability to bind to certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies indicate that thiazole derivatives often exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Anticancer Activity

Research indicates that thiazole-containing compounds have shown significant anticancer activity. For instance, a study highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines, with IC50 values indicating potent activity:

CompoundCell LineIC50 (µg/mL)
Ethyl (4-(2-oxo...A-431 (epidermoid carcinoma)1.98 ± 1.22
Ethyl (4-(2-oxo...Jurkat (T-cell leukemia)1.61 ± 1.92

These findings suggest that the presence of the thiazole ring is crucial for the observed cytotoxicity .

Antimicrobial Activity

Thiazoles are also noted for their antimicrobial properties. A recent investigation into various thiazole derivatives revealed that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Study on Oct3/4 Induction : A lead structure similar to Ethyl (4-(2-oxo... was identified as a potent inducer of Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .
  • Thiazole Derivatives in Cancer Therapy : A series of thiazole derivatives were synthesized and tested for their anticancer properties against human glioblastoma and melanoma cell lines. The results demonstrated that modifications to the thiazole moiety significantly influenced cytotoxicity, highlighting the importance of structure-activity relationships in drug design .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing primarily in substituents and functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate C₁₀H₁₃N₃O₃S 255.30 Methyl carbamate, cyclopropylamide 946313-81-1
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide C₁₆H₁₄N₄O₄S 374.37 Furan carboxamide, thiophen-2-ylmethylamide 923202-54-4
3,4-Dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide C₂₀H₂₀N₄O₄S 436.46 Benzamide, dimethoxy substitution 921587-05-5
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-... C₃₄H₄₄N₆O₈S 732.82 Thiazolylmethyl carbamate, peptide backbone Not specified

Key Structural Differences :

  • Carbamate vs. Amide : The target compound’s ethyl carbamate group (C₆H₅O₂N) contrasts with analogs featuring methyl carbamate (e.g., ) or benzamide groups (e.g., ). Carbamates generally exhibit higher metabolic stability than esters but lower than amides .
  • Thiophene vs.
  • Substituent Position : The 4-position amide linkage in the target compound is critical for hydrogen bonding, analogous to sulfamoyl or pyridinyl groups in other thiazole derivatives (e.g., TSPC in ).

Physicochemical Properties

  • Lipophilicity : The thiophen-2-ylmethyl group increases logP compared to cyclopropyl or furan-containing analogs, suggesting enhanced bioavailability .
  • Molecular Weight : At ~350–400 g/mol, the compound falls within the acceptable range for oral bioavailability, unlike larger analogs (e.g., 732.82 g/mol in ).
  • Hydrogen Bonding: The carbamate and amide groups provide hydrogen bond donors/acceptors, similar to hydrazide derivatives in , which are crucial for target binding.

Pharmacological Potential

While direct activity data for the target compound are unavailable, analogs with comparable structures demonstrate:

  • Anticancer Activity : Thiazole-5-carboxamide derivatives (e.g., compounds 7b and 11 in ) exhibit IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells.
  • Enzyme Inhibition : Thiazole carbamates (e.g., ) are explored as protease inhibitors due to their ability to mimic peptide substrates.
  • Corrosion Inhibition : Sulfamoyl-containing thiazoles (e.g., TSPC in ) show utility in industrial applications, though this is less relevant to the target compound.

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